Phenylmercuric lactate
Overview
Description
Phenylmercuric lactate is an organomercury compound with the chemical formula C9H10HgO3. It is known for its antimicrobial properties and has been used in various applications, including as a preservative and disinfectant .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenylmercuric lactate can be synthesized through the reaction of phenylmercuric acetate with lactic acid. The reaction typically involves mixing phenylmercuric acetate with an aqueous solution of lactic acid under controlled temperature and pH conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction parameters to ensure high yield and purity of the final product. The reaction mixture is often subjected to purification steps such as filtration and recrystallization to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: Phenylmercuric lactate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenylmercuric hydroxide.
Reduction: Reduction reactions can convert it back to phenylmercuric acetate.
Substitution: It can undergo substitution reactions where the lactate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Phenylmercuric hydroxide.
Reduction: Phenylmercuric acetate.
Substitution: Depending on the nucleophile, different phenylmercuric derivatives can be formed.
Scientific Research Applications
Phenylmercuric lactate has been extensively studied for its antimicrobial properties. It has been used in:
Chemistry: As a reagent in organic synthesis.
Biology: As a preservative in biological samples.
Medicine: As a disinfectant in medical settings.
Industry: In the production of antimicrobial coatings and materials.
Mechanism of Action
Phenylmercuric lactate exerts its antimicrobial effects by disrupting the cell membranes of microorganisms. The compound interacts with thiol groups in proteins, leading to the inactivation of essential enzymes and cellular functions. This results in the death of the microbial cells .
Comparison with Similar Compounds
- Phenylmercuric acetate
- Phenylmercuric nitrate
- Phenylmercuric chloride
Phenylmercuric lactate stands out due to its specific applications and effectiveness in preserving biological samples and disinfecting surfaces.
Properties
IUPAC Name |
2-hydroxypropanoyloxy(phenyl)mercury | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5.C3H6O3.Hg/c1-2-4-6-5-3-1;1-2(4)3(5)6;/h1-5H;2,4H,1H3,(H,5,6);/q;;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRFGSWMKSSCUSU-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O[Hg]C1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10HgO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0044525 | |
Record name | Phenylmercuric lactate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0044525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122-64-5 | |
Record name | Mercury, (2-hydroxypropanoato)phenyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=122-64-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenylmercuric lactate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122645 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenylmercury lactate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48909 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenylmercuric lactate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0044525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Lactatophenylmercury | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.147 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main finding of the research papers regarding phenylmercuric lactate's effect on bacterial populations?
A: The research by [, , ] focuses on the intriguing observation that the presence of Desulfovibrio desulfuricans significantly reduces the inhibitory effect of this compound on Pseudomonas aeruginosa. Essentially, the sulfate-reducing bacteria seem to protect the P. aeruginosa from the toxic effects of the mercurial compound. [, , ]
Q2: What could be a possible mechanism behind Desulfovibrio desulfuricans protecting Pseudomonas aeruginosa from this compound?
A: While the exact mechanism is not fully elucidated in the provided abstracts [, , ], several possibilities could be explored:
Q3: What are the implications of this research for understanding the efficacy of antimicrobial agents like this compound?
A: This research highlights the complexity of microbial communities and how interactions between different species can significantly impact the effectiveness of antimicrobial agents like this compound. [, , ] Factors like microbial diversity and the metabolic activities of different species within a population can significantly influence the susceptibility of the entire community to these agents. This emphasizes the importance of considering the ecological context when developing and applying antimicrobial strategies, particularly in complex environments like those found in natural settings or within the human body.
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